
RO5488608
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RO5488608 is a new potent mGlu2/3 NAM.
Wissenschaftliche Forschungsanwendungen
1. In Vitro Cytotoxicity in A549 Cells
Gold nanoparticles, including those similar in composition to RO5488608, have been studied for their unique physicochemical characteristics in biomedical research. A study found that gold nanorods were internalized by A549 cells and primarily localized in lysosomes and membranous vesicles. This study showed concentration-dependent cytotoxicity of gold nanorods in A549 cells due to oxidative stress (Tang et al., 2015).
2. ROS and NF-kappaB in A549 Cells Exposed to Multi-Walled Carbon Nanotubes
Another research emphasized the potential applications of carbon nanotubes in biomedical devices. The study investigated the biological effects of multi-walled carbon nanotubes (MWCNTs) on A549 cells, finding that MWCNTs induced cell death and activated interleukin-8 (IL-8) gene expression through oxidative stress and NF-kappaB activation (Ye et al., 2009).
3. Induction of Autophagy in Lung Epithelial Cancer Cells by Iron Oxide Nanoparticles
A study on iron oxide nanoparticles, which have applications similar to this compound in cancer therapy, showed that these nanoparticles selectively induce autophagy in cancer cells (A549) and not in normal cells. The study correlated autophagy with ROS production and mitochondrial damage, suggesting the potential application of these nanoparticles in tumor therapy (Khan et al., 2012).
4. ROS-Based Nanomedicine
Research in ROS-based nanomedicine has explored nanomaterials with unique ROS-regulating properties. These studies are relevant to the applications of compounds like this compound in regulating ROS for improved therapeutic outcomes in cancer therapy (Yang et al., 2019).
5. DNA Damage and Cell Cycle Arrest in Human Alveolar Cells by TiO2 Nanoparticles
A study on TiO2 nanoparticles, which are used in a range of biomedical applications, showed that they induced DNA damage and cell cycle arrest in A549 cells. This research highlights the genotoxic potential of nanoparticles used in cancer therapy and their effects on human lung cells (Kansara et al., 2015).
Eigenschaften
CAS-Nummer |
1337920-46-3 |
|---|---|
Molekularformel |
C23H17F3N2O4S |
Molekulargewicht |
474.45 |
IUPAC-Name |
3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid |
InChI |
InChI=1S/C23H17F3N2O4S/c1-13-8-20-21(11-18(13)23(24,25)26)28-22(29)12-19(27-20)16-6-2-4-14(9-16)15-5-3-7-17(10-15)33(30,31)32/h2-11H,12H2,1H3,(H,28,29)(H,30,31,32) |
InChI-Schlüssel |
FQNZBSFUVZKONP-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC(C2=CC=CC(C3=NC4=CC(C)=C(C(F)(F)F)C=C4NC(C3)=O)=C2)=C1)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RO5488608; RO 5488608; RO-5488608. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


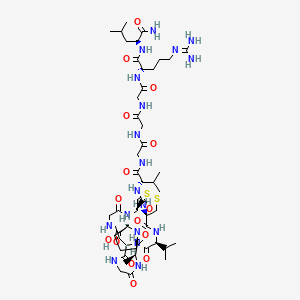

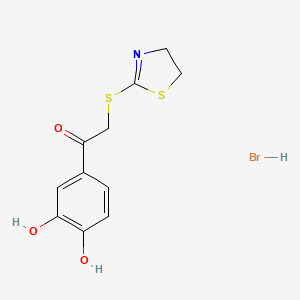
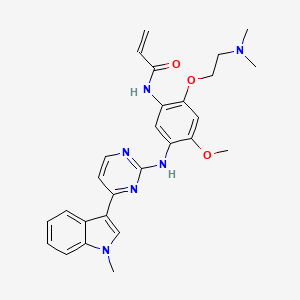

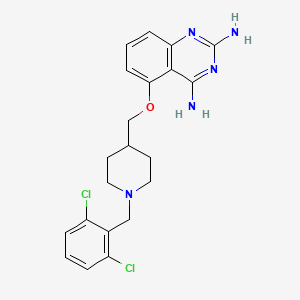
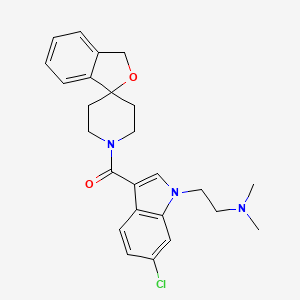
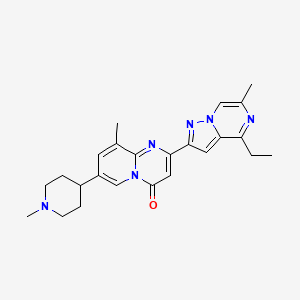


![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)
